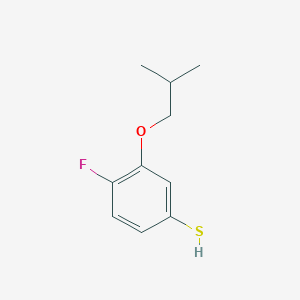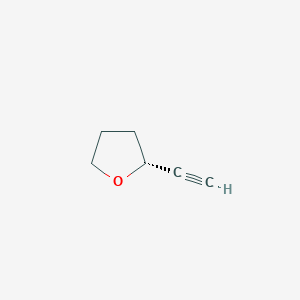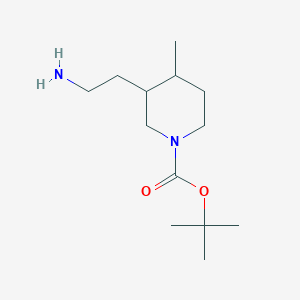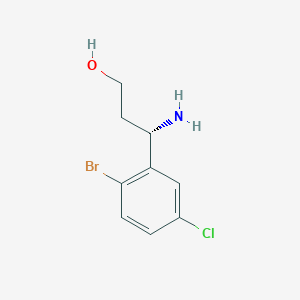
4-Fluoro-3-isobutoxybenzenethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-3-isobutoxybenzenethiol is an organic compound with the molecular formula C10H13FOS It is a derivative of benzenethiol, where the benzene ring is substituted with a fluorine atom at the 4-position and an isobutoxy group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-isobutoxybenzenethiol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution (S_NAr) reaction. In this method, a fluorinated benzene derivative is reacted with an isobutoxy group under basic conditions to introduce the isobutoxy substituent. The thiol group can then be introduced through a subsequent reaction with a thiolating agent.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific reaction conditions to facilitate the substitution reactions and minimize side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-3-isobutoxybenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to form the corresponding thiol or sulfide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are used to facilitate substitution reactions.
Major Products
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiol and sulfide derivatives.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
4-Fluoro-3-isobutoxybenzenethiol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Fluoro-3-isobutoxybenzenethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The fluorine atom can influence the compound’s reactivity and stability, enhancing its interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorobenzenethiol: Lacks the isobutoxy group, making it less bulky and potentially less reactive.
3-Isobutoxybenzenethiol: Lacks the fluorine atom, which may result in different chemical properties and reactivity.
4-Fluoro-3-methoxybenzenethiol: Similar structure but with a methoxy group instead of an isobutoxy group, leading to different steric and electronic effects.
Uniqueness
4-Fluoro-3-isobutoxybenzenethiol is unique due to the combination of the fluorine atom and the isobutoxy group, which imparts distinct chemical properties and reactivity
Propriétés
Formule moléculaire |
C10H13FOS |
|---|---|
Poids moléculaire |
200.27 g/mol |
Nom IUPAC |
4-fluoro-3-(2-methylpropoxy)benzenethiol |
InChI |
InChI=1S/C10H13FOS/c1-7(2)6-12-10-5-8(13)3-4-9(10)11/h3-5,7,13H,6H2,1-2H3 |
Clé InChI |
ZATYNCCXLHAGKN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=C(C=CC(=C1)S)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Chloro-4-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13082630.png)





![2-Cyano-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13082650.png)




